1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(4-Bromophenyl)-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a bromophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in further substitution reactions, such as nitration or sulfonation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazole N-oxides or reduction to form imidazolines.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents like sodium azide or thiourea.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid
- 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid
- 1-(4-Methylphenyl)-1H-imidazole-4-carboxylic acid
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine) can significantly affect the compound’s reactivity and binding affinity due to variations in electronegativity and size.
- Functional Group Variations: Substituents like methyl groups can influence the compound’s lipophilicity and metabolic stability.
1-(4-Bromophenyl)-1H-imidazole-4-carboxylic acid stands out due to the unique properties imparted by the bromine atom, such as enhanced binding interactions and specific reactivity patterns.
Properties
IUPAC Name |
1-(4-bromophenyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXLOBBFTWDLPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=C2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445302-27-2 |
Source
|
Record name | 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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